Propyl-3-hydroxybenzoate
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Overview
Description
Propyl-3-hydroxybenzoate, also known as Propylparaben, belongs to a group called parabens. These are commonly used as preservatives in cosmetics, skin care products, food, and beverages . It shows strong antimicrobial activity against a wide range of micro-organisms .
Synthesis Analysis
Propyl-3-hydroxybenzoate can be synthesized by reacting p-hydroxybenzoic acid with n-propanol in the presence of an acidic ionic liquid . A single crystal of propyl-p-hydroxybenzoate, belonging to the benzoate family, was synthesized using a slow evaporation solution growth technique .Molecular Structure Analysis
The molecular formula of Propyl-3-hydroxybenzoate is C10H12O3 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .Chemical Reactions Analysis
When 3-hydroxybenzoic acid undergoes electrophilic substitution reactions such as nitration, halogenation, or sulfonation, the reactions occur mainly at the ortho or para positions relative to the hydroxyl group .Physical And Chemical Properties Analysis
Propyl-3-hydroxybenzoate has a density of 1.1±0.1 g/cm³ . Its boiling point is 309.1±15.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.2±3.0 kJ/mol . The flash point is 132.9±13.2 °C .Scientific Research Applications
Antimicrobial Preservative in Various Products
Propyl-3-hydroxybenzoate, also known as propyl paraben, is widely used as an antimicrobial preservative in foods, drugs, and cosmetics. It's a stable, non-volatile compound that has been in use for over 50 years. This compound is easily absorbed and rapidly excreted without evidence of accumulation. It's known for its relatively non-toxic nature, though it can be mildly irritating to the skin (Soni, Burdock, Taylor, & Greenberg, 2001).
Mitochondrial Dysfunction and Cytotoxicity
Research has shown that propyl-3-hydroxybenzoate can induce mitochondrial dysfunction and cytotoxicity in isolated rat hepatocytes. This toxicity is mediated by the parent compound rather than its metabolite, p-hydroxybenzoic acid, and is associated with ATP depletion due to impairment of mitochondrial function (Nakagawa & Moldéus, 1998).
Oxidative DNA Damage
A study evaluating the toxicological profile of propylparaben in mammalian cells has found that it causes oxidative DNA damage. This damage underlies the cytostatic effect observed in treated cells, indicating a novel mode of action for propylparaben (Pérez Martín et al., 2010).
Effects on Male Reproductive System
In studies on the male reproductive system, propyl paraben has been shown to adversely affect hormonal secretion and reproductive functions in rats. Although no significant effects on organ weights were observed, sperm production and serum testosterone concentration decreased in a dose-dependent manner (Oishi, 2002).
Antimicrobial Studies and Preservation
The antimicrobial properties of parabens, including propyl-3-hydroxybenzoate, have been extensively studied. They are effective in low concentrations against fungi and Gram-positive bacteria but less so against Gram-negative bacteria. The historical and current uses of these compounds in preservation are well documented (Aalto, Firman, & Rigler, 1953).
Pharmacokinetic Profile in Humans
A study on the pharmacokinetic characteristics of propyl paraben in humans revealed that it's rapidly absorbed and quickly eliminated following oral administration. This study aids in understanding the kinetic properties of propyl paraben disposition and its metabolites in humans, which is crucial for risk assessment (Shin et al., 2019).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
propyl 3-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDVGXLWJJWGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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